molecular formula C21H16ClN5OS B1201265 2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole

2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole

Cat. No. B1201265
M. Wt: 421.9 g/mol
InChI Key: CFGNRLRSPNPFQP-UHFFFAOYSA-N
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Description

2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole is a member of triazoles.

Scientific Research Applications

Antimicrobial Activity

2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole derivatives have been studied for their antimicrobial activity. Studies have shown that certain benzimidazole derivatives, including those with triazole heterocycles, exhibit significant antimicrobial properties against bacteria, mold, and yeast (Tien et al., 2016).

Corrosion Inhibition

Benzimidazole derivatives, specifically those with triazole, have been researched for their role as corrosion inhibitors. Investigations reveal that these compounds can efficiently inhibit mild steel corrosion in acidic environments, offering potential applications in industrial and engineering chemistry (Yadav et al., 2013).

Molecular Stability and Antioxidant Properties

These compounds have been studied for their molecular stability and conformational analyses, particularly in relation to their antioxidant properties. Research into the crystal structures and intermolecular interactions of novel antioxidant triazolyl-benzimidazole compounds provides insights into their stability and potential applications in medicinal chemistry and pharmaceuticals (Karayel et al., 2015).

Anti-Cancer Potential

Further research has investigated the potential of benzimidazole derivatives as inhibitors for cancer treatment, specifically as EGFR inhibitors. Molecular docking studies suggest their efficacy in cancer therapy, highlighting their potential application in developing new anticancer drugs (Karayel, 2021).

Agricultural Applications

In agriculture, certain benzimidazole derivatives have been used for developing sustained release systems for fungicides, indicating their potential utility in agricultural chemistry and environmental sciences (Campos et al., 2015).

properties

Product Name

2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole

Molecular Formula

C21H16ClN5OS

Molecular Weight

421.9 g/mol

IUPAC Name

2-[[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C21H16ClN5OS/c22-15-6-3-5-14(11-15)20-25-26-21(27(20)12-16-7-4-10-28-16)29-13-19-23-17-8-1-2-9-18(17)24-19/h1-11H,12-13H2,(H,23,24)

InChI Key

CFGNRLRSPNPFQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC(=CC=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC(=CC=C5)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
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2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
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2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
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2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
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2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole
Reactant of Route 6
2-[[[5-(3-chlorophenyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-1H-benzimidazole

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